2-Chloroethanesulphonyl isocyanate
Description
Chlorosulfonyl isocyanate (CSI, ClSO₂NCO, CAS 1189-71-5) is a highly reactive, versatile compound used extensively in organic synthesis. It combines both sulfonyl chloride (-SO₂Cl) and isocyanate (-NCO) functional groups, enabling dual reactivity in nucleophilic additions and cyclization reactions. CSI is particularly valuable for synthesizing heterocyclic compounds, sulfonamides, and urethane derivatives . Its applications span pharmaceuticals, polymers, and agrochemicals. Safety considerations include severe skin/eye irritation and toxicity upon inhalation or ingestion, necessitating stringent handling protocols .
Properties
CAS No. |
4794-41-6 |
|---|---|
Molecular Formula |
C3H4ClNO3S |
Molecular Weight |
169.59 g/mol |
IUPAC Name |
2-chloro-N-(oxomethylidene)ethanesulfonamide |
InChI |
InChI=1S/C3H4ClNO3S/c4-1-2-9(7,8)5-3-6/h1-2H2 |
InChI Key |
GIWHJVQUZDWFDI-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)S(=O)(=O)N=C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares CSI with structurally or functionally related compounds, focusing on molecular properties, reactivity, and applications.
2-Chloroethyl Isocyanate (CAS 3068-34-6)
- Reactivity : The isocyanate group (-NCO) reacts with amines, alcohols, and water to form ureas, carbamates, or urea derivatives. The chloroethyl moiety may undergo nucleophilic substitution.
- Safety : Highly toxic; causes respiratory distress and severe irritation .
2-(Chloromethyl)Phenyl Isocyanate (CAS 52986-66-0)
- Structure : Aromatic ring with -CH₂Cl and -NCO groups.
- Reactivity : Combines electrophilic aromatic substitution (via -CH₂Cl) with isocyanate reactivity.
- Applications : Building block for pharmaceuticals and agrochemicals. The aromatic backbone enhances stability compared to aliphatic isocyanates.
- Safety : Similar hazards to other isocyanates; requires controlled environments .
2-Chloroethanesulfonyl Chloride (CAS 1622-32-8)
- Reactivity : Sulfonyl chloride (-SO₂Cl) reacts with amines or alcohols to form sulfonamides or sulfonate esters.
- Applications: Key intermediate in synthesizing sulfonamide drugs and surfactants. Not used in polymer chemistry.
- Safety : Moisture-sensitive; decomposes to release HCl gas .
Phenyl Isocyanate Derivatives
- Example : Toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI).
- Reactivity : Aromatic isocyanates exhibit lower reactivity than CSI but are preferred in PU foams due to balanced mechanical properties.
- Applications : Dominant in flexible PU foams (e.g., mattresses, insulation). CSI is avoided here due to excessive reactivity and toxicity .
Table 1: Comparative Analysis of CSI and Analogous Compounds
| Property | Chlorosulfonyl Isocyanate (CSI) | 2-Chloroethyl Isocyanate | 2-(Chloromethyl)Phenyl Isocyanate | 2-Chloroethanesulfonyl Chloride |
|---|---|---|---|---|
| CAS No. | 1189-71-5 | 3068-34-6 | 52986-66-0 | 1622-32-8 |
| Molecular Formula | ClSO₂NCO | C₃H₄ClNO | C₈H₆ClNO | C₂H₄Cl₂O₂S |
| Key Functional Groups | -SO₂Cl, -NCO | -NCO | -NCO, -CH₂Cl | -SO₂Cl |
| Reactivity | Dual (SO₂Cl and NCO) | NCO-focused | NCO and CH₂Cl | SO₂Cl-focused |
| Applications | Heterocycles, sulfonamides | Specialty chemicals | Pharmaceuticals | Sulfonamide synthesis |
| Safety Hazards | Severe irritation, toxicity | High toxicity | Moderate toxicity | HCl release |
Key Research Findings
- However, its high reactivity often leads to uncontrollable polymerization, limiting industrial use .
- Comparative Toxicity : CSI’s sulfonyl chloride group increases its toxicity compared to aliphatic isocyanates like 2-chloroethyl isocyanate. Both require rigorous exposure controls .
- Functional Group Synergy : CSI’s dual functionality enables one-pot syntheses (e.g., sulfonylation followed by cyclization), a feature absent in compounds like 2-chloroethanesulfonyl chloride .
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